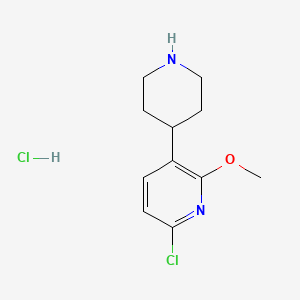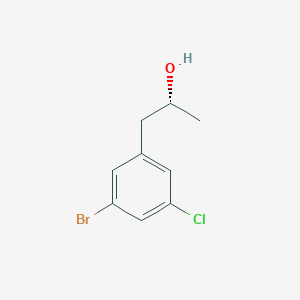
(R)-1-(3-Bromo-5-chlorophenyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(3-Bromo-5-chlorophenyl)propan-2-ol is a chiral compound belonging to the class of halogenated phenylpropanols
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Bromo-5-chlorophenyl)propan-2-ol typically involves the following steps:
Chiral Reduction: The reduction of the corresponding ketone to obtain the chiral alcohol.
Industrial Production Methods
Industrial production methods may involve:
Catalytic Hydrogenation: Using chiral catalysts to ensure the production of the desired enantiomer.
Enzymatic Reduction: Employing enzymes to achieve high enantioselectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation to form the corresponding ketone.
Reduction: Further reduction can lead to the formation of different alcohol derivatives.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of ®-1-(3-Bromo-5-chlorophenyl)propan-2-one.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted phenylpropanols.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Studies: Used to study the activity of enzymes involved in chiral reduction.
Medicine
Industry
Material Science: Used in the synthesis of materials with specific properties.
Mécanisme D'action
The mechanism of action of ®-1-(3-Bromo-5-chlorophenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to interact selectively with these targets, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-1-(3-Bromo-5-chlorophenyl)propan-2-ol
- 1-(3-Bromo-5-chlorophenyl)ethanol
- 1-(3-Bromo-5-chlorophenyl)propan-1-ol
Uniqueness
®-1-(3-Bromo-5-chlorophenyl)propan-2-ol is unique due to its specific chiral configuration, which can lead to different biological activities compared to its enantiomer or other similar compounds.
Propriétés
Formule moléculaire |
C9H10BrClO |
|---|---|
Poids moléculaire |
249.53 g/mol |
Nom IUPAC |
(2R)-1-(3-bromo-5-chlorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H10BrClO/c1-6(12)2-7-3-8(10)5-9(11)4-7/h3-6,12H,2H2,1H3/t6-/m1/s1 |
Clé InChI |
DWYPOOQLTMDFGY-ZCFIWIBFSA-N |
SMILES isomérique |
C[C@H](CC1=CC(=CC(=C1)Br)Cl)O |
SMILES canonique |
CC(CC1=CC(=CC(=C1)Br)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



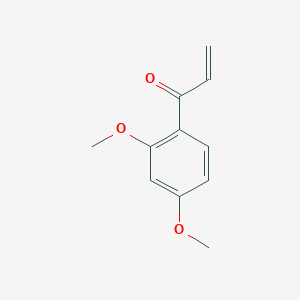

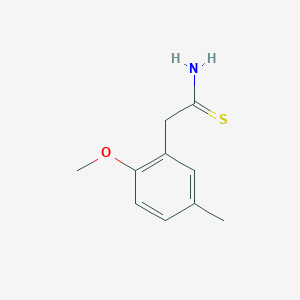
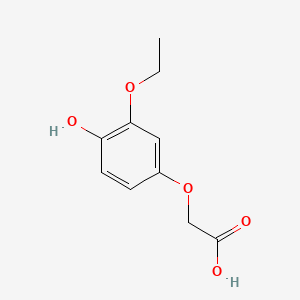
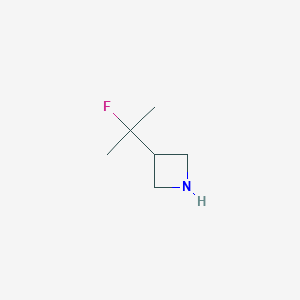



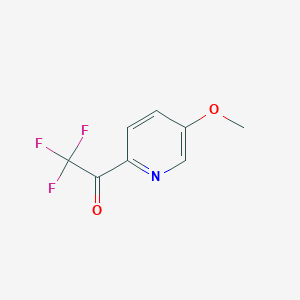
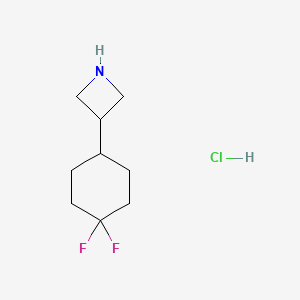
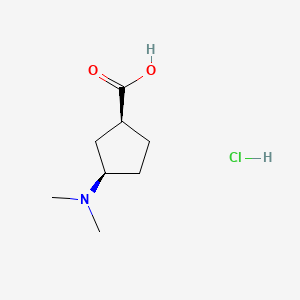
![3-Methylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride](/img/structure/B15319955.png)
